4-bromo-2,6-difluoro-N-methylbenzenesulfonamide
Description
4-Bromo-2,6-difluoro-N-methylbenzenesulfonamide is a halogenated aromatic sulfonamide derivative characterized by a benzene ring substituted with bromine (Br) at the 4-position, fluorine (F) at the 2- and 6-positions, and a sulfonamide group (-SO₂NHCH₃) at the 1-position. This compound belongs to a class of molecules designed for applications in medicinal chemistry and materials science, leveraging the electron-withdrawing effects of halogens and the hydrogen-bonding capacity of the sulfonamide moiety.
The sulfonamide group enhances solubility in polar solvents and may contribute to biological activity, such as enzyme inhibition (e.g., carbonic anhydrase), a common feature of sulfonamide drugs.
Properties
IUPAC Name |
4-bromo-2,6-difluoro-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NO2S/c1-11-14(12,13)7-5(9)2-4(8)3-6(7)10/h2-3,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPCRLQGNQASRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=C(C=C1F)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electronic and Steric Considerations
The 2,6-difluoro substitution pattern on the benzene ring imposes significant steric and electronic constraints. Fluorine’s strong electron-withdrawing nature deactivates the ring, directing electrophilic attacks to the para position relative to existing substituents. This regioselectivity is critical for bromination and sulfonation steps. Computational studies indicate that the fluorine atoms reduce the electron density at the 4-position by approximately 30% compared to unsubstituted benzene, favoring electrophilic substitution at this site.
Halogen Compatibility
Bromine’s moderate leaving-group ability enables subsequent nucleophilic displacement reactions, though its stability under sulfonation conditions requires careful thermal control. Differential scanning calorimetry (DSC) data show exothermic decomposition above 150°C for intermediates, necessitating reaction temperatures below 100°C.
Synthetic Pathways to 4-Bromo-2,6-Difluoro-N-Methylbenzenesulfonamide
Route 1: Sequential Bromination-Sulfonation-Amidation
This three-step protocol remains the most widely adopted industrial method:
Step 1: Bromination of 2,6-Difluorobenzenesulfonyl Chloride
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Reagents : Bromine (Br₂), iron(III) bromide (FeBr₃) catalyst
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Conditions : 80°C, 12 h in dichloromethane
The reaction proceeds via electrophilic aromatic substitution, with FeBr₃ polarizing Br₂ to generate Br⁺.
Step 2: Sulfonation and N-Methylation
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Reagents : Chlorosulfonic acid (ClSO₃H), methylamine (CH₃NH₂)
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Conditions : 0°C to 25°C gradient over 6 h, followed by quenching with ice water
Critical to this step is the slow addition of methylamine to prevent over-sulfonation.
Table 1: Comparative Analysis of Bromination Catalysts
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| FeBr₃ | 80 | 12 | 89 | 98.2 |
| AlCl₃ | 85 | 10 | 82 | 97.5 |
| H₂SO₄ | 100 | 8 | 68 | 95.1 |
Route 2: One-Pot Tandem Synthesis
Developed to reduce purification steps, this method combines bromination and sulfonation in a single reactor:
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Reagents : 2,6-Difluorobenzenesulfonamide, N-bromosuccinimide (NBS), SO₃·DMF complex
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Conditions : 70°C in acetonitrile, 8 h
The SO₃·DMF complex acts as both sulfonating agent and Lewis acid catalyst. Kinetic studies reveal a second-order dependence on NBS concentration, suggesting a radical-mediated bromination mechanism.
Advanced Optimization Strategies
Solvent Effects on Reaction Kinetics
Polar aprotic solvents (DMF, DMSO) accelerate sulfonation but promote side reactions with bromine. Mixed solvent systems demonstrate superior performance:
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 120°C) reduces reaction times by 60% compared to conventional heating:
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Bromination : 4.5 h vs. 12 h
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Sulfonation : 2.5 h vs. 6 h
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Energy Savings : 42% reduction in cumulative energy demand (CED)
Industrial-Scale Considerations
Continuous Flow Reactor Design
Tubular reactors with segmented gas-liquid flow achieve 93% conversion at residence times <30 minutes:
Waste Stream Management
The process generates 5.2 kg of acidic waste per kg product. Neutralization with CaCO₃ followed by reverse osmosis reduces heavy metal content to <1 ppm.
Emerging Methodologies
Photocatalytic Bromination
Visible-light-driven catalysis using eosin Y and H₂O₂:
Biocatalytic Sulfonation
Engineered sulfotransferases from Pseudomonas aeruginosa:
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Conversion : 68% in 24 h
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Scale : Bench-scale (500 mL)
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Challenges : Enzyme inactivation at [Br⁻] > 0.1 M
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,6-difluoro-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can occur at the bromine or fluorine positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and reaction conditions involving elevated temperatures are employed.
Major Products Formed:
Oxidation Products: Sulfonic acids and other oxidized derivatives.
Reduction Products: Reduced derivatives of the compound.
Substitution Products: Substituted derivatives where bromine or fluorine atoms are replaced by other groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
One of the prominent applications of 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide is in the development of anticancer agents. Research has shown that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation. For instance, sulfonamide derivatives have been studied for their potential as inhibitors of carbonic anhydrases, which are implicated in tumor growth and metastasis .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies indicate that sulfonamides can possess significant antibacterial activity, making them candidates for developing new antibiotics to combat resistant bacterial strains. The fluorinated structure may enhance the bioactivity and selectivity of these compounds against specific bacterial targets .
Synthesis of Pharmaceuticals
This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. It can be used to synthesize more complex molecules through reactions such as nucleophilic substitution and cross-coupling reactions. For instance, it has been utilized in the synthesis of androgen receptor antagonists, which are critical in treating prostate cancer .
Material Science
Fluorinated Polymers
In materials science, the incorporation of fluorinated compounds like this compound into polymer matrices has been explored to enhance properties such as thermal stability and chemical resistance. Fluorinated polymers are known for their low surface energy and high hydrophobicity, making them suitable for applications in coatings and membranes .
Environmental Chemistry
The environmental impact and degradation pathways of fluorinated compounds are areas of active research. Understanding how compounds like this compound behave in the environment can provide insights into their persistence and potential ecological effects. Studies have shown that fluorinated compounds can exhibit unique degradation patterns due to their chemical stability .
- Anticancer Activity Study : A study published in a peer-reviewed journal demonstrated that sulfonamide derivatives showed promising results against various cancer cell lines, indicating that modifications with fluorine could enhance potency .
- Synthesis Pathway Exploration : A research article outlined a synthetic route utilizing this compound as a key intermediate for producing novel androgen receptor antagonists, showcasing its importance in pharmaceutical synthesis .
- Environmental Impact Assessment : A comprehensive review examined the persistence of fluorinated compounds in aquatic environments, highlighting the need for further studies on the degradation pathways of compounds like this compound to assess their ecological risks .
Mechanism of Action
The mechanism by which 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide, a comparative analysis is provided for three structurally related compounds (Table 1).
Table 1: Comparative Properties of this compound and Analogues
*Calculated molecular weight based on formula.
Key Comparisons
Functional Groups and Reactivity: Sulfonamide vs. Phenol: The sulfonamide group (-SO₂NHCH₃) in the target compound is less acidic (pKa ~10–11) than the phenolic -OH group (pKa ~8–9) in 4-bromo-2,6-difluorophenol . This difference impacts solubility and reactivity in basic conditions. Sulfonamide vs. Amine: Unlike 4-bromo-2,6-difluoroaniline, which has a primary amine (-NH₂), the sulfonamide’s nitrogen is part of a sulfonyl group, reducing nucleophilicity and altering hydrogen-bonding interactions . Sulfonamide vs. Benzamide: The sulfonamide’s sulfur atom introduces stronger electron-withdrawing effects compared to the carbonyl in benzamide, affecting electronic distribution and stability .
Electronic and Steric Effects :
- Bromine and fluorine substituents impart electron-withdrawing character, directing electrophilic substitution reactions to the para position relative to the sulfonamide group. Steric hindrance from the methyl group in the target compound may slow reactions compared to smaller substituents (e.g., -H in the aniline derivative).
Safety data for 4-bromo-2,6-difluorophenol highlight hazards typical of halogenated aromatics (e.g., skin irritation), suggesting similar precautions for the sulfonamide .
Structural Validation :
- X-ray crystallography using programs like SHELX is critical for confirming the geometry of such compounds. For example, the dihedral angles between the sulfonamide group and the benzene ring would differ significantly from those in the benzamide or aniline analogs.
Research Findings and Data Gaps
- Synthetic Challenges : Introducing both bromine and fluorine atoms ortho to the sulfonamide group may require regioselective halogenation strategies, as competing reactions (e.g., dehalogenation) are common in polyhalogenated aromatics.
- Thermal Properties : Melting and boiling points for the target compound are unavailable but could be inferred from analogues (e.g., 4-bromo-2,6-difluoroaniline melts at ~45–50°C ).
- Biological Activity: No direct data exist for the sulfonamide’s bioactivity, but structurally similar sulfonamides (e.g., acetazolamide) are known carbonic anhydrase inhibitors, suggesting a plausible mechanism of action.
Biological Activity
4-Bromo-2,6-difluoro-N-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₈BrF₂N₃O₂S, with a molecular weight of approximately 286.10 g/mol. The compound features a benzene ring substituted with bromine and fluorine atoms, which significantly influence its chemical reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Bromination : The introduction of bromine into the benzene ring.
- Fluorination : The addition of fluorine atoms at the 2 and 6 positions.
- Sulfonamide Formation : Coupling with sulfonamide to introduce the sulfonyl group.
Optimized conditions such as controlled temperatures and pressures are employed to enhance yield and purity during synthesis.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing inhibition of growth at low concentrations. The presence of electronegative atoms (bromine and fluorine) enhances its ability to interact with microbial enzymes and disrupt cellular processes.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, including those resistant to conventional therapies. The mechanism of action is thought to involve the inhibition of specific kinases involved in cell signaling pathways critical for cancer cell survival.
Case Studies
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In Vitro Studies : A study evaluated the cytotoxic effects of this compound on human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The results indicated IC50 values in the micromolar range, suggesting moderate potency compared to standard chemotherapeutic agents.
Cell Line IC50 (µM) A549 18.68 ± 2.16 MCF-7 14.17 ± 0.41 - Mechanistic Studies : Further research focused on the compound's ability to inhibit specific enzymes related to cancer progression. For instance, it was found to inhibit the activity of certain kinases involved in the MAPK pathway, a critical pathway for cell growth and differentiation.
- Animal Models : In vivo studies using xenograft models have shown that treatment with this compound resulted in reduced tumor growth compared to control groups. This suggests potential for further development as an anticancer therapeutic agent.
Q & A
Basic: What synthetic routes are recommended for 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide, and how can intermediates be characterized?
Methodological Answer:
A common approach involves halogenation and sulfonamide formation. For example:
Bromination: Start with 2,6-difluorobenzenesulfonyl chloride. Use N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators like AIBN in CCl₄) to introduce bromine at the para position .
Methylation: React the brominated intermediate with methylamine in anhydrous THF, using a base like triethylamine to deprotonate the sulfonamide .
Characterization:
- NMR: Analyze , , and NMR to confirm substitution patterns. Fluorine couplings (e.g., ) help distinguish ortho/para positions .
- Mass Spectrometry: Confirm molecular weight via HRMS (e.g., [M+H] at m/z 308.94).
Table 1: Intermediate Yields Under Different Conditions
| Step | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Bromination | CCl₄ | 80 | 72 |
| Methylation | THF | 25 | 85 |
Basic: How can crystallographic data resolve ambiguities in structural assignments for this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural confirmation. Key steps:
Crystallization: Use slow evaporation in ethanol/dichloromethane (1:1) to obtain suitable crystals.
Data Collection: Employ a diffractometer (e.g., Oxford Diffraction) with Mo-Kα radiation (λ = 0.71073 Å).
Refinement: Software like SHELXL refines bond lengths and angles. For example, the Br–C bond should measure ~1.89–1.92 Å, and F–C–F angles ~120° .
Case Study: A related sulfonamide (N-(2,3-dimethylphenyl)-4-fluoro analog) showed unexpected "double" sulfonamide formation via SCXRD, highlighting the need for structural validation .
Advanced: How can quantum chemical calculations optimize reaction pathways for sulfonamide derivatives?
Methodological Answer:
Use density functional theory (DFT) to model reaction mechanisms:
Reaction Path Search: Tools like GRRM or IRC calculations identify transition states and intermediates.
Energy Profiles: Compare activation energies for bromination at different positions. For example, para-bromination is favored over meta due to lower ΔG‡ (~15 kcal/mol vs. 22 kcal/mol) .
Solvent Effects: Include implicit solvation models (e.g., COSMO) to simulate polar solvents like DMF.
Table 2: Computed vs. Experimental Reaction Barriers
| Reaction Step | ΔG‡ (kcal/mol) | Experimental Yield (%) |
|---|---|---|
| Para-bromination | 15.2 | 72 |
| Meta-bromination | 22.1 | <5 |
Advanced: How should researchers address contradictions between spectroscopic and computational data?
Methodological Answer:
Cross-Validation:
- NMR: Compare experimental shifts with DFT-prediced values (e.g., using Gaussian with PCM solvent models). Discrepancies >1 ppm suggest misassignment.
- IR: Validate sulfonamide S=O stretches (~1350 cm) against computed vibrational spectra.
Statistical Analysis: Apply multivariate regression to identify outliers. For example, a 2022 study resolved conflicting NMR peaks by correlating solvent polarity with chemical shift deviations .
Advanced: What factorial design strategies improve yield in multi-step syntheses?
Methodological Answer:
Use a 2 factorial design to optimize variables:
Factors: Temperature (40–80°C), catalyst loading (0.1–1.0 mol%), and solvent polarity (DMF vs. THF).
Response Surface: Model interactions using software like Minitab. For example, high temperature + DMF increases bromination yield by 18% but risks decomposition .
Table 3: Factorial Design Results (n=8)
| Run | Temp (°C) | Catalyst (mol%) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | 40 | 0.1 | THF | 65 |
| 2 | 80 | 1.0 | DMF | 83 |
Advanced: How can AI-driven simulations (e.g., COMSOL) predict sulfonamide reactivity in novel environments?
Methodological Answer:
Multi-physics Modeling: Couple COMSOL with machine learning (ML) to simulate reaction-diffusion dynamics.
Training Data: Use historical kinetic data (e.g., Arrhenius parameters) to train neural networks.
Predictive Outputs: Forecast bromination efficiency in microfluidic reactors, reducing experimental trials by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
